
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a piperidine ring, an isoindoline core, and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Isoindoline Core: This step involves cyclization reactions to form the isoindoline core, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The piperidine ring and isoindoline core allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(1-Acetylpiperidin-4-yl)-5-nitro-1H-benzimidazole
- 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea
- 4-[(1-Acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide
Uniqueness
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the isoindoline core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
特性
CAS番号 |
918331-69-8 |
|---|---|
分子式 |
C15H17BrN2O2 |
分子量 |
337.21 g/mol |
IUPAC名 |
2-(1-acetylpiperidin-4-yl)-5-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H17BrN2O2/c1-10(19)17-6-4-13(5-7-17)18-9-11-8-12(16)2-3-14(11)15(18)20/h2-3,8,13H,4-7,9H2,1H3 |
InChIキー |
VZEFHBBEABTNSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


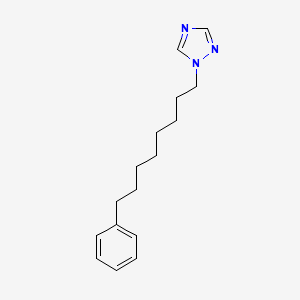

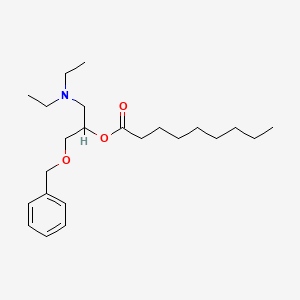
![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)
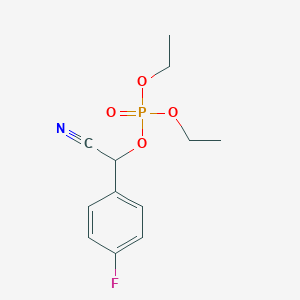

![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
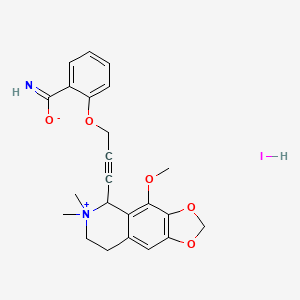
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
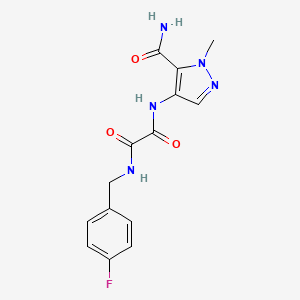
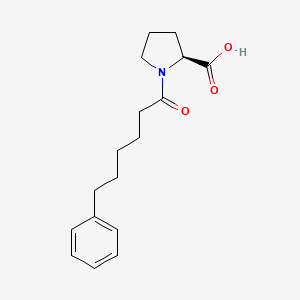
![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
